molecular formula C18H20N2O4 B390664 2-phenyl-N'-(3,4,5-trimethoxybenzylidene)acetohydrazide CAS No. 1207549-54-9

2-phenyl-N'-(3,4,5-trimethoxybenzylidene)acetohydrazide

Cat. No.: B390664
CAS No.: 1207549-54-9
M. Wt: 328.4g/mol
InChI Key: JRDXNRXLXOQSPI-XDHOZWIPSA-N
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Description

2-Phenyl-N’-(3,4,5-trimethoxybenzylidene)acetohydrazide (PTMBAH) is a compound of interest to both researchers and the industry. It has a molecular formula of C18H20N2O4 . The average mass is 328.362 Da and the monoisotopic mass is 328.142303 Da .


Molecular Structure Analysis

The molecular structure of 2-phenyl-N’-(3,4,5-trimethoxybenzylidene)acetohydrazide is complex. In a related compound, the pyrazole ring forms dihedral angles of 21.58 (8) and 66.64 (7)° with the benzene and phenyl rings, respectively . The crystal structure is stabilized by weak inter-molecular C-H⋯O hydrogen bonds .


Physical and Chemical Properties Analysis

2-Phenyl-N’-(3,4,5-trimethoxybenzylidene)acetohydrazide has a molecular formula of C18H20N2O4 . The average mass is 328.362 Da and the monoisotopic mass is 328.142303 Da .

Properties

IUPAC Name

2-phenyl-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c1-22-15-9-14(10-16(23-2)18(15)24-3)12-19-20-17(21)11-13-7-5-4-6-8-13/h4-10,12H,11H2,1-3H3,(H,20,21)/b19-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRDXNRXLXOQSPI-XDHOZWIPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=NNC(=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=N/NC(=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401325322
Record name 2-phenyl-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401325322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

21.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202475
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

1207549-54-9
Record name 2-phenyl-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401325322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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